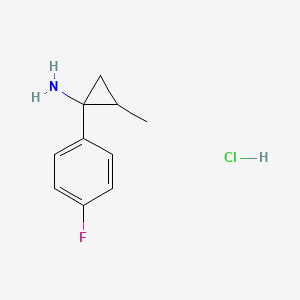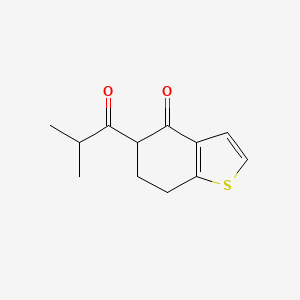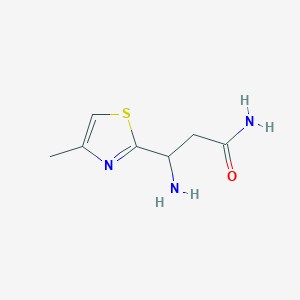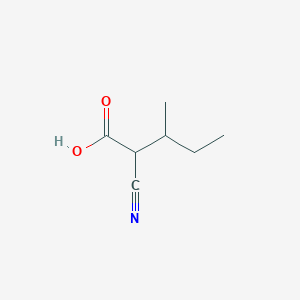![molecular formula C8H7ClF2S B13305573 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene is an organic compound with the molecular formula C8H7ClF2S It is a derivative of benzene, where a chlorine atom and a difluoromethylsulfanyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene typically involves the introduction of the difluoromethylsulfanyl group to a chlorobenzene derivative. One common method is the reaction of 4-chlorobenzyl chloride with difluoromethylthiolate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The difluoromethylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethylsulfanyl group.
1-Chloro-4-(methylthio)benzene: Contains a methylthio group instead of a difluoromethylsulfanyl group.
Uniqueness: 1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene is unique due to the presence of both chlorine and difluoromethylsulfanyl groups, which confer distinct chemical properties and reactivity. The difluoromethylsulfanyl group, in particular, can enhance the compound’s stability and influence its interactions with biological targets.
Propiedades
Fórmula molecular |
C8H7ClF2S |
|---|---|
Peso molecular |
208.66 g/mol |
Nombre IUPAC |
1-chloro-4-(difluoromethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C8H7ClF2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4,8H,5H2 |
Clave InChI |
PQMUXWGZAGFKHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13305505.png)

![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)


![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)


amine](/img/structure/B13305588.png)

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
